molecular formula C11H6OS B1611261 4H-indeno[1,2-b]thiophen-4-one CAS No. 5706-08-1

4H-indeno[1,2-b]thiophen-4-one

Cat. No.: B1611261
CAS No.: 5706-08-1
M. Wt: 186.23 g/mol
InChI Key: WSOJIQBCVMSHLB-UHFFFAOYSA-N
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Description

4H-indeno[1,2-b]thiophen-4-one is a heterocyclic compound that features a fused ring system consisting of an indene and a thiophene ring.

Mechanism of Action

Target of Action

It is known to be used in the production of thionyl chloride and malonitrile , suggesting it may interact with enzymes or receptors involved in these pathways.

Mode of Action

4H-indeno[1,2-b]thiophen-4-one is known as a sensitizer for photoconductive and electrophotographic materials . This suggests that it may interact with its targets by increasing their sensitivity to light, thereby altering their function.

Biochemical Pathways

It is used as a monomer for the synthesis of polymers, such as polycarbonates and polyurethanes , indicating it may be involved in polymerization reactions.

Result of Action

It is known to be an effective sensitizer for photopolymerization when combined with benzoyl chloride or benzoic acid , suggesting it may have a role in initiating or enhancing polymerization reactions.

Action Environment

It is known that it should be stored at room temperature, away from moisture , indicating that humidity and temperature may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-indeno[1,2-b]thiophen-4-one typically involves the use of 2-(2-thienyl)benzoic acid as a key starting material. This compound can be synthesized through various methods, including Ullmann coupling, palladium-catalyzed desulfinylative reactions, and manganese-catalyzed oxidative cross-coupling of Grignard reagents . An economical one-pot method for the preparation of 2-(2-thienyl)benzoic acid has also been developed, which involves the Kumada-type nickel(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a multigram scale has been achieved using the aforementioned methods. These procedures are efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4H-indeno[1,2-b]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

indeno[1,2-b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6OS/c12-10-7-3-1-2-4-8(7)11-9(10)5-6-13-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOJIQBCVMSHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512071
Record name 4H-Indeno[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-08-1
Record name 4H-Indeno[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4h-indeno[1,2-b]thiophen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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